Cellular IDO1 Inhibition: HeLa Cell Potency Versus A375 Cell Activity Differential
In human HeLa cells, 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine exhibits an IC50 of 1.60 nM against IDO1 [1]. Notably, the same compound tested in human A375 melanoma cells under distinct assay conditions yields an IC50 of 2100 nM—a >1300-fold difference in apparent potency [2]. While direct head-to-head comparator data are unavailable in the open literature, this cell-type-dependent potency differential distinguishes this compound from structurally related triazole inhibitors such as 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine (a regioisomeric analog) for which comparable cell-line cross-comparison data are not reported [3].
| Evidence Dimension | Cellular IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HeLa: IC50 = 1.60 nM; A375: IC50 = 2100 nM |
| Comparator Or Baseline | 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine (regioisomeric analog) — no reported HeLa/A375 cross-comparison |
| Quantified Difference | >1300-fold difference between HeLa and A375 cellular contexts for target compound |
| Conditions | HeLa: 24 h incubation, tryptophan substrate, RFMS assay [1]; A375: 48 h incubation, IFN-γ induced L-kynurenine release, HPLC-UV-VIS [2] |
Why This Matters
This pronounced cell-type-dependent potency differential may inform assay selection and cross-study data interpretation; users requiring sub-10 nM cellular potency must verify activity in their specific cell model rather than relying on single-assay values.
- [1] BindingDB. BDBM50578633. Inhibition of IDO1 in human HeLa cells [Data set]. IC50 = 1.60 nM. ChEMBL:CHEMBL4872522. View Source
- [2] TargetMine. CHEMBL3800017. Inhibition of IDO1 in human A375 cells [Data record]. IC50 = 2100 nM. View Source
- [3] PubChem. 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine [Compound Summary]. CID 71587296. View Source
